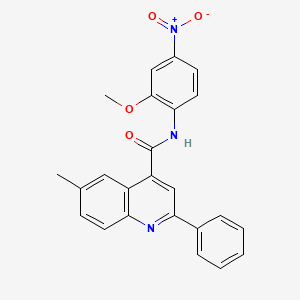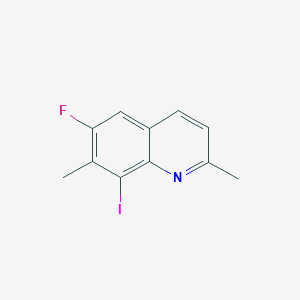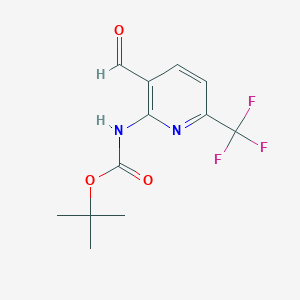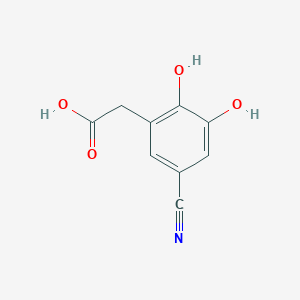
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is an organic compound with a unique structure that includes both cyano and dihydroxy functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the cyano group can interact with nucleophiles. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxyphenylacetic acid: Lacks the cyano group but has similar dihydroxy functionality.
2-Cyano-3,4-dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
2-(5-Cyano-2,3-dihydroxyphenyl)acetic acid is unique due to the presence of both cyano and dihydroxy groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-(5-cyano-2,3-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c10-4-5-1-6(3-8(12)13)9(14)7(11)2-5/h1-2,11,14H,3H2,(H,12,13) |
Clave InChI |
HXAIIOAZQCJJGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC(=O)O)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)
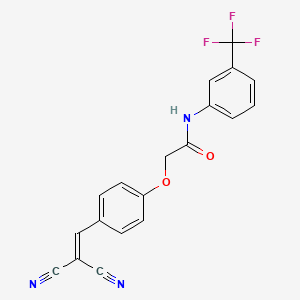
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)

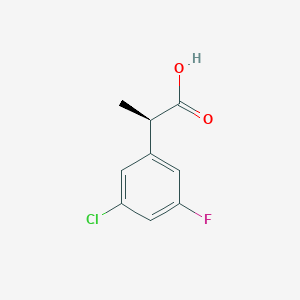

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B15227893.png)
![5-Ethynyl-2-azabicyclo[4.1.0]heptane](/img/structure/B15227906.png)
![N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)
